2-(2,5-Dimethylpyrrol-1-yl)-4-phenyl-thiazole
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Overview
Description
2-(2,5-Dimethylpyrrol-1-yl)-4-phenyl-thiazole is a heterocyclic compound that features a pyrrole ring substituted with two methyl groups and a phenyl-thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylpyrrol-1-yl)-4-phenyl-thiazole typically involves the reaction of 2,5-dimethylpyrrole with a suitable thiazole derivative. One common method involves the condensation of 2,5-dimethylpyrrole with 4-phenylthiazole-2-carbaldehyde in the presence of a base such as potassium carbonate in an organic solvent like ethanol. The reaction mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylpyrrol-1-yl)-4-phenyl-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
2-(2,5-Dimethylpyrrol-1-yl)-4-phenyl-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Medicine: Explored for its potential use in drug development, particularly for targeting bacterial infections.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylpyrrol-1-yl)-4-phenyl-thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial cell wall synthesis and folate metabolism, respectively . The compound binds to the active sites of these enzymes, thereby disrupting their normal function and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides
Uniqueness
2-(2,5-Dimethylpyrrol-1-yl)-4-phenyl-thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials with tailored properties .
Properties
Molecular Formula |
C15H14N2S |
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Molecular Weight |
254.4 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C15H14N2S/c1-11-8-9-12(2)17(11)15-16-14(10-18-15)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
NKAMDTAGRHRRHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=NC(=CS2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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